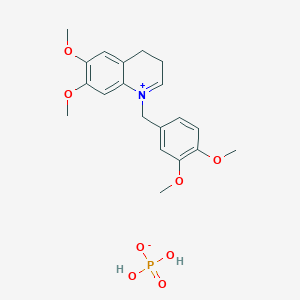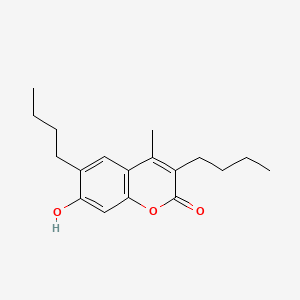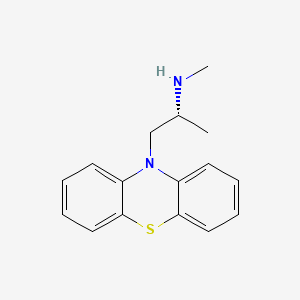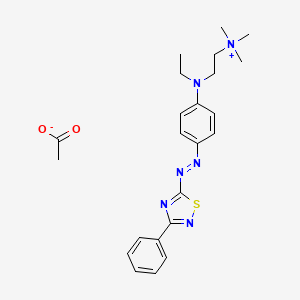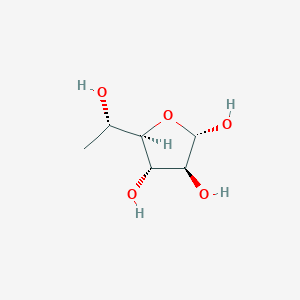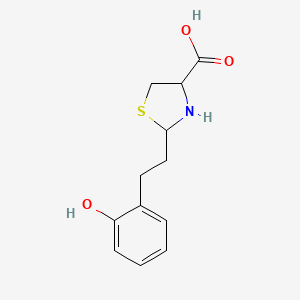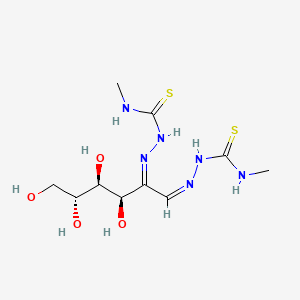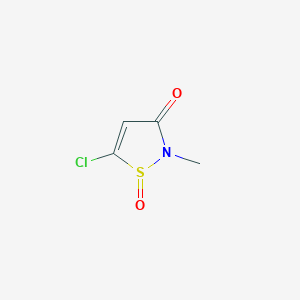
5-Chloro-2-methyl-3-isothiazolone 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methyl-3-isothiazolone 1-oxide is an organic compound with the molecular formula C4H4ClNO2S. It is a member of the isothiazolinone family, which is known for its antimicrobial properties. This compound is used in various industrial and consumer products due to its effectiveness in controlling microbial growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-isothiazolone 1-oxide typically involves the cyclization of amides derived from carboxylic acid precursors. One common method includes the use of trichloroacetic anhydride to induce cyclization of sulfoxide intermediates . Another approach involves the reaction of dimethyl dithiopropionate with methylamine, followed by chlorination in an ethyl acetate solution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using readily available carboxylic acid precursors and chlorinating agents. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a biocide .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methyl-3-isothiazolone 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Halogen substitution reactions can occur, leading to the formation of different isothiazolinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Chlorinating Agents: Chlorine gas and trichloroacetic anhydride are used for halogen substitution reactions.
Major Products Formed
The major products formed from these reactions include various isothiazolinone derivatives, sulfoxides, and sulfones. These products retain the antimicrobial properties of the parent compound .
Applications De Recherche Scientifique
5-Chloro-2-methyl-3-isothiazolone 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a biocide in chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to control microbial growth in cultures and samples.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceuticals.
Industry: Widely used in industrial applications such as water treatment, paints, and coatings to prevent microbial growth
Mécanisme D'action
The antimicrobial activity of 5-Chloro-2-methyl-3-isothiazolone 1-oxide is attributed to its ability to inhibit essential enzymes in microbial cells. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to rapid inhibition of growth and metabolism, followed by irreversible cell damage and death . The active sulfur moiety in the compound oxidizes thiol-containing residues, effectively killing both aerobic and anaerobic bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylisothiazolinone: Another isothiazolinone derivative with similar antimicrobial properties.
Benzisothiazolinone: Known for its use in industrial applications as a biocide.
Octylisothiazolinone: Used in antifouling paints and coatings.
Uniqueness
5-Chloro-2-methyl-3-isothiazolone 1-oxide stands out due to its high efficacy at low concentrations and its broad-spectrum antimicrobial activity. It is particularly effective against a wide range of bacteria, fungi, and algae, making it a versatile biocide for various applications .
Propriétés
Numéro CAS |
57122-19-7 |
|---|---|
Formule moléculaire |
C4H4ClNO2S |
Poids moléculaire |
165.60 g/mol |
Nom IUPAC |
5-chloro-2-methyl-1-oxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C4H4ClNO2S/c1-6-4(7)2-3(5)9(6)8/h2H,1H3 |
Clé InChI |
SSTMZHHZGFAKTQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(S1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)

